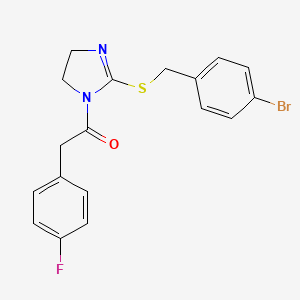

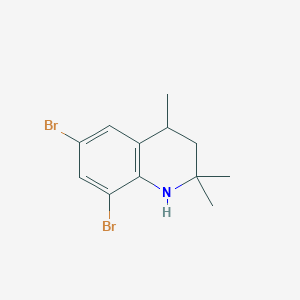

![molecular formula C18H14FN5OS B2724158 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide CAS No. 1358521-01-3](/img/structure/B2724158.png)

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as anticancer agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the design and synthesis of novel compounds, followed by evaluation against various cancer cell lines . The synthesis process often involves the use of microwave irradiation conditions .Molecular Structure Analysis

The molecular structure of these compounds is designed to maintain essential structural fragments for effective binding with the active site of their target . The bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline is a key step in the synthesis of these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the design and synthesis of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives . The reactions are designed to produce compounds with high binding affinity to their target .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The properties can influence the compounds’ binding affinity to their target and their anticancer activity .Applications De Recherche Scientifique

Quinoxaline Derivatives

Quinoxalines, including their derivatives, are known for their wide range of biological activities. They serve as dyes, pharmaceuticals, and antibiotics, with some studies exploring their antitumoral properties. The synthesis of quinoxaline derivatives involves condensing ortho-diamines with 1,2-diketones, leading to compounds with potential applications in catalysis and as ligands in various chemical reactions (Aastha Pareek and Dharma Kishor, 2015).

Triazole Derivatives

Triazole derivatives are another class of compounds with a significant presence in the pharmaceutical market due to their diverse biological activities. The synthesis and biological evaluation of triazole derivatives have been a focus of research, with these compounds showing potential as anti-inflammatory, antimicrobial, antitumoral, and antiviral agents. The exploration of triazole-based hybrids, especially those combined with quinoline nuclei, suggests a strategy for developing new drugs targeting a variety of diseases, including neglected diseases and those caused by resistant bacteria and viruses (V. Ferreira et al., 2013).

Fluoroquinolones

The fluoroquinolones class, derived from quinolone antibiotics, demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative organisms. This class includes agents such as ciprofloxacin and levofloxacin, used to treat a variety of infections. Their pharmacokinetic profiles, which allow for convenient dosing and excellent tissue penetration, coupled with a broad spectrum of activity, make them valuable in treating infections of the urinary tract, respiratory system, and other sites. Fluoroquinolones' mechanism of action involves the inhibition of bacterial DNA gyrase, highlighting their potential use in bioterrorism defense and as antibiotics for bacterial infections (Adilson D da Silva et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide is DNA . The compound is known to intercalate DNA, which means it inserts itself between the base pairs in the DNA double helix . This interaction with DNA can disrupt the normal functioning of cells, particularly cancer cells .

Mode of Action

This compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA double helix . This can cause distortions in the DNA structure, interfering with processes such as replication and transcription .

Biochemical Pathways

Its ability to intercalate dna suggests that it may impact pathways involving dna replication and transcription . By disrupting these processes, the compound could potentially inhibit the growth and proliferation of cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA structure and function . By intercalating DNA, the compound can interfere with critical cellular processes such as replication and transcription . This can lead to cell cycle arrest and ultimately cell death, particularly in cancer cells .

Orientations Futures

The future directions for research on these compounds could involve the design, optimization, and investigation of more potent anticancer analogs . Further studies could also explore the steric and lipophilic requirements of the receptor binding pocket, which could inform the design of new compounds .

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5OS/c19-13-7-5-12(6-8-13)9-20-16(25)10-26-18-17-23-21-11-24(17)15-4-2-1-3-14(15)22-18/h1-8,11H,9-10H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMVEWYFKKSIFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B2724076.png)

![N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2724077.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2724080.png)

![N-(2-furylmethyl)-4-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2724081.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2724084.png)

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2724089.png)

![3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2724090.png)

![3-(Tert-butyl)-1-[(2-chlorophenyl)methyl]-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2724091.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2724095.png)